2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. Thiazolopyrimidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized by reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF).
Substitution: The chlorine atom in the resulting compound is substituted with dimethylamine to form the dimethylamino derivative.
Final Coupling: The final step involves coupling the dimethylamino derivative with N-(2-methoxyphenyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Biological Studies: It is used in studies exploring its antimicrobial and antiviral properties.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: It is employed in chemical biology research to study its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide involves:
Topoisomerase I Inhibition: The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.
Molecular Targets: The primary molecular target is topoisomerase I, but the compound may also interact with other cellular proteins involved in DNA replication and repair.
Pathways Involved: The inhibition of topoisomerase I triggers a cascade of cellular events, including the activation of DNA damage response pathways and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyrimidines: These are structurally related and also possess diverse pharmacological properties.
Uniqueness
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent . The presence of the dimethylamino group and the methoxyphenylacetamide moiety contributes to its unique pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-21(2)16-20-14-13(25-16)15(18-9-17-14)24-8-12(22)19-10-6-4-5-7-11(10)23-3/h4-7,9H,8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJOQLESJOJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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